molecular formula C12H10BrNO3 B1366196 Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 586336-56-3

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1366196
CAS No.: 586336-56-3
M. Wt: 296.12 g/mol
InChI Key: SYRFDJHLVGFOOT-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a formyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by formylation and esterification reactions. One common method includes:

    Bromination: The starting material, 1H-indole-2-carboxylate, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formylation: The brominated intermediate is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3rd position.

    Esterification: Finally, the formylated product is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like triethylamine.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Various substituted indole derivatives.

    Reduction: Ethyl 7-bromo-3-hydroxymethyl-1H-indole-2-carboxylate.

    Oxidation: Ethyl 7-bromo-3-carboxy-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atom can enhance the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom, affecting its chemical behavior and biological activity.

    7-bromo-3-formyl-1H-indole-2-carboxylic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-8(6-15)7-4-3-5-9(13)10(7)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRFDJHLVGFOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407635
Record name Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586336-56-3
Record name Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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